3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
CAS No.: 2092097-74-8
Cat. No.: VC3138763
Molecular Formula: C11H15ClN2S
Molecular Weight: 242.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092097-74-8 |
|---|---|
| Molecular Formula | C11H15ClN2S |
| Molecular Weight | 242.77 g/mol |
| IUPAC Name | 3-(chloromethyl)-2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole |
| Standard InChI | InChI=1S/C11H15ClN2S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7H2 |
| Standard InChI Key | WWVGVSHXYWDZKD-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C(=C3CSCCC3=N2)CCl |
| Canonical SMILES | C1CC1CN2C(=C3CSCCC3=N2)CCl |
Introduction
Structural Analysis and Classification
Fundamental Structure
3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole belongs to the class of fused heterocyclic compounds containing both nitrogen and sulfur atoms. The core structure is based on pyrazole, which is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms . Pyrazole itself is characterized as an azole with ortho-substituted nitrogen atoms, making it a distinct heterocyclic scaffold in organic chemistry .
The compound's name reveals several key structural elements:
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Pyrazole core serving as the primary scaffold
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Thiopyrano fusion (6-membered ring containing sulfur) at positions [4,3-c]
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Tetrahydro state of the thiopyrano portion (partially saturated)
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Chloromethyl substituent at position 3
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Cyclopropylmethyl group at position 2 (likely on one of the nitrogen atoms)
Structural Comparison with Related Compounds
The structural elements of this compound can be compared with related compounds found in literature. The pyrazole component shares similarities with substituted pyrazoles like those used in pharmaceutical compounds such as celecoxib and stanozolol . The chloromethyl group is structurally related to that found in 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole described in current chemical databases . The presence of the cyclopropyl moiety is also observed in compounds like 3-(chloromethyl)-1-cyclopropyl-1H-pyrazole, which contains a similar strained three-membered ring attached to nitrogen .
Physical and Chemical Properties
Predicted Physicochemical Characteristics
Based on its structural composition, the following physicochemical properties can be predicted for 3-(Chloromethyl)-2-(cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole:
Reactivity Profile
The compound possesses several reactive centers that would influence its chemical behavior:
Chloromethyl Group
The chloromethyl substituent at position 3 represents a highly reactive electrophilic center. This group can readily undergo nucleophilic substitution reactions (SN2) with various nucleophiles including:
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Amines to form amino derivatives
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Thiols to form thioethers
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Alcohols to form ethers (under basic conditions)
This reactivity is similar to that observed in compounds like 2-chloro-5-chloromethyl pyridine, where the chloromethyl group serves as a key point for further functionalization .
Cyclopropylmethyl Group
The cyclopropylmethyl substituent introduces unique reactivity due to the strained nature of the three-membered ring:
Thiopyrano Moiety
The partially saturated thiopyrano ring containing sulfur would contribute to:
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Potential oxidation at the sulfur center to form sulfoxides or sulfones
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Nucleophilic character of the sulfur atom toward electrophiles
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Conformational flexibility due to its partially saturated nature
Synthetic Methodologies
Pyrazole Core Formation
The fundamental pyrazole scaffold could be constructed following classical methods such as:
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Knorr pyrazole synthesis: Condensation of 1,3-diketones with hydrazine derivatives to form substituted pyrazoles . This approach could be adapted using methylhydrazine or a suitable cyclopropylmethyl-substituted hydrazine.
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Pechmann method: Reaction of acetylene with diazomethane, as historically developed for pyrazole synthesis . This could be modified with appropriate functional groups to establish the required substitution pattern.
Thiopyrano Ring Formation
The thiopyrano portion could be constructed through:
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Cyclization reactions involving sulfur-containing reagents with appropriately functionalized pyrazole derivatives
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Ring-closing metathesis of a sulfur-containing precursor attached to the pyrazole core
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Intramolecular thiol addition to unsaturated systems
Reaction Scheme
A proposed multi-step synthetic route might include:
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Formation of a substituted pyrazole core
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Introduction of sulfur-containing side chain at appropriate position
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Cyclization to form the thiopyrano ring
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Selective reduction to achieve the tetrahydro state
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Introduction of the chloromethyl group
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N-cyclopropylmethylation
Synthetic Challenges
Several challenges would likely be encountered in the synthesis:
| Challenge | Description | Potential Solution |
|---|---|---|
| Regioselectivity | Controlling the position of substituents on the pyrazole ring | Use of directing groups or protected intermediates |
| Chemoselectivity | Selective functionalization in the presence of multiple reactive sites | Strategic protection/deprotection sequences |
| Stereochemistry | Control of stereochemistry in the partially saturated thiopyrano ring | Stereoselective reduction methods |
| Stability | Maintenance of the reactive chloromethyl group during synthesis | Introduction at late stages of the synthesis |
| Purification | Separation of regioisomers and stereoisomers | Chromatographic techniques, recrystallization |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on related structures described in literature, the following NMR characteristics can be predicted:
¹H NMR Predictions
¹³C NMR Predictions
The carbon spectrum would likely show distinct signals for:
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Pyrazole carbons (135-150 ppm)
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Chloromethyl carbon (~42-45 ppm)
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Cyclopropyl carbons (3-10 ppm for ring carbons)
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N-CH₂-cyclopropyl (~50-55 ppm)
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Thiopyrano carbons (25-35 ppm)
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Carbons adjacent to sulfur (~30-35 ppm)
Infrared (IR) Spectroscopy
Key expected IR absorptions would include:
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C-Cl stretching (~750-700 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
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C=N stretching (1600-1650 cm⁻¹)
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C-H stretching of cyclopropyl (3050-3100 cm⁻¹)
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Aliphatic C-H stretching (2800-3000 cm⁻¹)
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C-S stretching (600-700 cm⁻¹)
Mass Spectrometry
In mass spectrometric analysis, the compound would be expected to show:
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Molecular ion peak at m/z 268/270 with characteristic chlorine isotope pattern (3:1 ratio)
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Fragment corresponding to loss of chlorine (m/z 233)
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Fragment resulting from loss of chloromethyl group (m/z 219)
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Fragments from cleavage of the cyclopropylmethyl group
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Fragments resulting from thiopyrano ring opening
| Potential Activity | Structural Basis | Comparison with Known Compounds |
|---|---|---|
| Antimicrobial | Chloromethyl group as alkylating agent | Similar pyrazole derivatives with halogenated substituents |
| Anticancer | Alkylating potential, lipophilic character | Pyrazole compounds in clinical use for cancer |
| CNS Activity | Balanced lipophilicity for BBB penetration | Cyclopropyl-containing CNS drugs |
| Enzyme Inhibition | Multiple binding elements for active site interactions | Pyrazole-based enzyme inhibitors |
Chemical Applications
The compound's reactivity profile suggests potential applications as:
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A versatile chemical intermediate for further functionalization
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A building block for combinatorial chemistry libraries
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A scaffold for constructing more complex heterocyclic systems
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A reagent for studying cyclopropyl ring-opening reactions
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